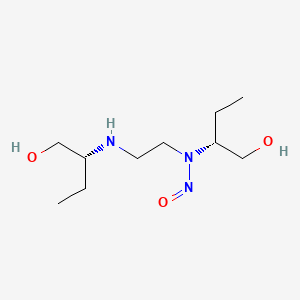
N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxybutan-2-yl group, followed by the introduction of the nitrous amide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide can undergo several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitrous amide to amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amines.
Scientific Research Applications
N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxybutan-2-yl derivatives and nitrous amides. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide is unique due to its specific stereochemistry and combination of functional groups
Biological Activity
N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecule features a nitrous amide functional group and multiple hydroxybutan-2-yl substituents, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : The compound's ability to modulate neuroinflammatory responses has been noted, suggesting a role in neuroprotection.
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Enzyme Target Effect Cyclooxygenase (COX) Inhibition of inflammatory pathways Protein Kinase B (AKT) Modulation of survival signaling - Interaction with DNA : Some studies suggest that the compound can intercalate with DNA, disrupting replication processes in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Anticancer Activity :
- A study conducted on various cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM.
- Mechanistic studies revealed that it induces apoptosis through caspase activation.
-
Neuroprotection in Animal Models :
- In a rodent model of neuroinflammation, administration of the compound led to reduced markers of inflammation and improved cognitive function.
- The study suggested potential applications in treating neurodegenerative diseases.
Research Findings
Recent research has provided insights into the pharmacokinetics and bioavailability of this compound:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 4 hours |
These findings indicate that while the compound is readily absorbed, its moderate bioavailability may limit its therapeutic applications without further optimization.
Properties
Molecular Formula |
C10H23N3O3 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxybutan-2-yl]-N-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H23N3O3/c1-3-9(7-14)11-5-6-13(12-16)10(4-2)8-15/h9-11,14-15H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
ACMMHOSETAFCPZ-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@H](CO)NCCN([C@H](CC)CO)N=O |
Canonical SMILES |
CCC(CO)NCCN(C(CC)CO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















